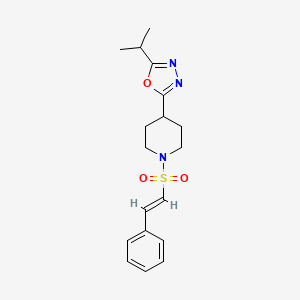

(E)-2-isopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-5-propan-2-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S/c1-14(2)17-19-20-18(24-17)16-8-11-21(12-9-16)25(22,23)13-10-15-6-4-3-5-7-15/h3-7,10,13-14,16H,8-9,11-12H2,1-2H3/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJISUBFMQOAWEX-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-isopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Introduction of the Piperidine Moiety: The piperidine ring is often introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an intermediate compound.

Attachment of the Styrylsulfonyl Group: The styrylsulfonyl group can be introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-2-isopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxadiazole ring or the styrylsulfonyl group, leading to different reduced products.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine or oxadiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, sulfonyl chlorides, and various nucleophiles or electrophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

(E)-2-isopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or photophysical properties.

Chemical Biology: The compound is used as a probe to study biological processes and molecular interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of (E)-2-isopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to alterations in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include derivatives of 1,3,4-oxadiazole with sulfonamide-piperidine substituents. Below is a comparative analysis:

Key Structural Differences and Implications

Sulfonamide Group Variations: The target compound’s styrylsulfonyl group (vinyl-linked sulfone) differs from the 4-toluenesulfonyl (tosyl) group in analogs . Styrylsulfonyl’s extended conjugation may improve binding to hydrophobic pockets in enzymes or receptors compared to tosyl’s rigid aromaticity.

Oxadiazole Substituents :

- The 2-isopropyl group in the target compound replaces the 2-mercapto or 2-alkylthio groups in analogs . Isopropyl’s steric bulk may reduce metabolic oxidation compared to thiols, improving stability. However, it may also hinder interactions with polar enzyme active sites.

Piperidine Modifications :

- The styrylsulfonyl-piperidine moiety introduces a larger, more rigid structure compared to 3-methoxypropyl-piperidine in the 5-HT4 ligand . This could limit blood-brain barrier penetration, reducing CNS activity but enhancing peripheral target engagement.

Biological Activity

(E)-2-isopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing oxadiazole and sulfonamide moieties. These functional groups have been associated with significant antibacterial activity against various pathogens.

Minimum Inhibitory Concentration (MIC)

A key measure of antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC). The following table summarizes MIC values for related compounds and their activity against common bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 10 |

| Compound B | Escherichia coli | 10 |

| This compound | Bacillus subtilis | TBD |

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-withdrawing groups (EWGs) on the sulfonyl attached phenyl ring enhances antibacterial activity. For instance, compounds with halogen substitutions exhibited varied activities depending on their position and nature.

Case Study: Antibacterial Activity

A study conducted by Lavanya et al. demonstrated that compounds with EWGs such as chlorine showed superior activity against Bacillus subtilis, with a zone of inhibition measuring 38 mm at a concentration of 100 mg/mL. This suggests that modifications in the structure can significantly impact biological efficacy.

The proposed mechanism of action for compounds like this compound involves interference with bacterial cell wall synthesis and disruption of metabolic pathways. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), inhibiting folic acid synthesis in bacteria.

Q & A

What are the common synthetic routes for (E)-2-isopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole, and how are intermediates characterized?

Level: Basic

Methodological Answer:

The synthesis typically involves sequential functionalization of the piperidine and oxadiazole moieties. A general approach includes:

Hydrazide Formation : Reacting ethyl 1-(4-tosyl)piperidin-4-carboxylate with hydrazine hydrate to yield 1-(4-tosyl)piperidin-4-carbohydrazide .

Oxadiazole Cyclization : Refluxing the carbohydrazide with CS₂ in the presence of KOH to form the 1,3,4-oxadiazole-thiol intermediate .

Sulfonylation and Substitution : Reacting the thiol intermediate with styrylsulfonyl chloride or analogous aralkyl halides (e.g., in DMF with NaH as an activator) to introduce the styrylsulfonyl group .

Characterization : Intermediates are confirmed via ¹H/¹³C NMR (e.g., δ ~2.5 ppm for piperidine protons, δ ~160 ppm for oxadiazole carbons), IR (C=N stretches ~1600 cm⁻¹), and EI-MS (m/z corresponding to molecular ions) .

Which spectroscopic techniques are critical for confirming the structure of this compound?

Level: Basic

Methodological Answer:

Key techniques include:

- ¹H and ¹³C NMR : To identify proton environments (e.g., isopropyl CH₃ at δ ~1.2 ppm, styrylsulfonyl vinyl protons at δ ~6.5–7.5 ppm) and carbon types (e.g., oxadiazole C-2 at δ ~165 ppm) .

- IR Spectroscopy : Confirms functional groups (e.g., sulfonyl S=O stretches ~1350–1150 cm⁻¹, C=N at ~1600 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ or [M–H]⁻ ions) .

- SFC (Supercritical Fluid Chromatography) : For enantiopurity assessment (e.g., 97% ee in stereoselective syntheses) .

How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Level: Advanced

Methodological Answer:

Optimization strategies include:

- Catalyst Selection : Use of Cs₂CO₃ or NaH in polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency .

- Temperature Control : Maintaining reflux (~50–80°C) for cyclization steps to minimize side reactions .

- Purification : Flash chromatography (e.g., SiO₂ with hexane:ethyl acetate gradients) or recrystallization to isolate high-purity products .

- Monitoring Reaction Progress : TLC or LC-MS to track intermediate formation and adjust reaction times .

What strategies are employed to determine the stereochemistry of oxadiazole derivatives?

Level: Advanced

Methodological Answer:

- Chiral SFC Analysis : Resolves enantiomers using chiral stationary phases (e.g., 97% ee reported for (S)-configured derivatives) .

- NOESY NMR : Identifies spatial proximity of protons (e.g., confirming E-configuration of styrylsulfonyl groups via vinyl proton coupling) .

- X-ray Crystallography : Resolves absolute configuration when single crystals are obtainable (not directly cited but inferred from structural analogs in ).

How do computational methods like DFT contribute to understanding the stability of 1,3,4-oxadiazole derivatives?

Level: Advanced

Methodological Answer:

- Electronic Structure Analysis : DFT calculates HOMO-LUMO gaps to predict reactivity (e.g., electron-withdrawing sulfonyl groups stabilize the oxadiazole ring) .

- Vibrational Frequency Modeling : Matches IR spectra to validate experimental data (e.g., C=N and S=O stretches) .

- Conformational Studies : Molecular dynamics simulations assess steric effects of substituents (e.g., isopropyl vs. bulkier groups) .

What in vitro assays are used to evaluate enzyme inhibitory activity?

Level: Advanced

Methodological Answer:

- Lipoxygenase (LOX) Inhibition : Spectrophotometric monitoring of linoleic acid oxidation at 234 nm .

- α-Glucosidase Inhibition : Colorimetric assay using p-nitrophenyl-α-D-glucopyranoside; IC₅₀ values calculated from absorbance at 405 nm .

- Kinetic Studies : Lineweaver-Burk plots to determine inhibition mechanisms (competitive vs. non-competitive) .

What are the key structural features influencing the antibacterial activity of this compound?

Level: Basic

Methodological Answer:

- Sulfonyl Group : Enhances Gram-negative activity (e.g., E. coli) by improving membrane penetration .

- Piperidine Substitution : Bulky groups (e.g., styrylsulfonyl) increase steric hindrance, reducing efflux pump susceptibility .

- Oxadiazole Core : Electron-deficient ring interacts with bacterial enzymes (e.g., DNA gyrase) via π-π stacking .

How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

Level: Advanced

Methodological Answer:

- Bioisosteric Replacement : Substitute sulfonyl with phosphonyl or carbonyl groups to modulate electronic effects .

- Substituent Variation : Introduce halogens (e.g., Cl, F) at the styryl moiety to enhance lipophilicity and target binding .

- Hybrid Scaffolds : Merge oxadiazole with triazole or thiadiazine rings to exploit synergistic bioactivities .

What are the challenges in scaling up synthesis for preclinical studies?

Level: Advanced

Methodological Answer:

- Purification at Scale : Replace flash chromatography with crystallization or continuous flow systems to reduce costs .

- Byproduct Management : Optimize stoichiometry (e.g., CS₂:KOH ratio) to minimize thiol byproducts .

- Safety Considerations : Handle reactive intermediates (e.g., hydrazine) in controlled environments to avoid exothermic reactions .

How are enzyme inhibition mechanisms studied for such compounds?

Level: Advanced

Methodological Answer:

- Molecular Docking : Predict binding poses in LOX or α-glucosidase active sites using AutoDock or Schrödinger .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (ΔG, ΔH) and stoichiometry .

- Site-Directed Mutagenesis : Identifies critical residues (e.g., His/Arg in LOX) through kinetic assays with mutant enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.